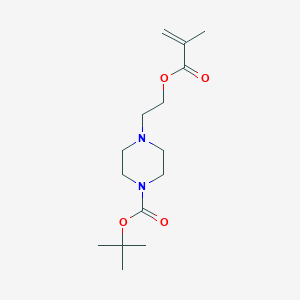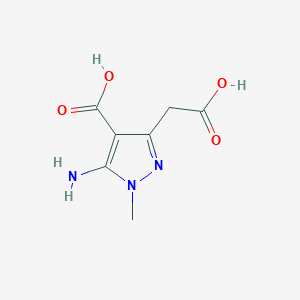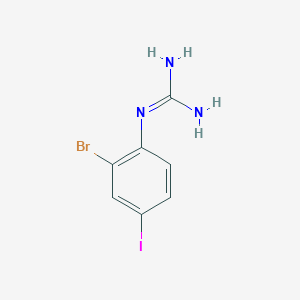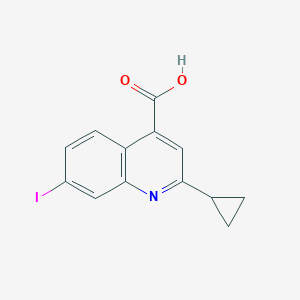![molecular formula C12H10N4O B13698406 5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022525” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022525” involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic route typically includes the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of “MFCD33022525” is scaled up to meet the demand for this compound. The industrial production methods are designed to be cost-effective and efficient, ensuring high purity and yield. The process involves the use of large-scale reactors, precise control of reaction parameters, and advanced purification techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022525” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD33022525” include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of “MFCD33022525” depend on the specific reaction conditions and reagents used. These products are often characterized by their unique structural features and enhanced properties, making them valuable for further applications.
Scientific Research Applications
“MFCD33022525” has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique reactivity makes it a valuable tool for developing new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: “MFCD33022525” is investigated for its potential therapeutic applications, such as its role in drug development and its effects on various disease pathways.
Industry: The compound is used in the production of specialty chemicals, materials, and other industrial products, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism by which “MFCD33022525” exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new applications and optimizing its use in different fields.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(3-imidazol-1-ylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H10N4O/c13-12-7-11(15-17-12)9-2-1-3-10(6-9)16-5-4-14-8-16/h1-8H,13H2 |
InChI Key |
SDDLORALGYGLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)


![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)



![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)



![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
